molecular formula C19H16N2O4 B2713037 2-(2H-1,3-benzodioxol-5-yl)-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}acetamide CAS No. 2034235-01-1

2-(2H-1,3-benzodioxol-5-yl)-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}acetamide

Cat. No.: B2713037
CAS No.: 2034235-01-1
M. Wt: 336.347
InChI Key: MWFHHNRGUXFEOL-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yl)-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}acetamide is a synthetic chemical compound offered for research purposes. Compounds containing the 1,3-benzodioxole scaffold are of significant interest in medicinal chemistry and chemical biology due to their potential to interact with various biological targets. Researchers are investigating such structures for a wide range of applications, which may include the study of enzyme inhibition, receptor modulation, and cellular signaling pathways. The specific mechanism of action, research applications, and biological profile of this compound are currently undetermined and require further investigation by qualified researchers. This product is strictly for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c22-19(7-13-1-2-17-18(6-13)25-12-24-17)21-9-14-5-16(10-20-8-14)15-3-4-23-11-15/h1-6,8,10-11H,7,9,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFHHNRGUXFEOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)NCC3=CC(=CN=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole core. This can be achieved through the reaction of salicylic acid with acetylenic esters, mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile . The resulting benzo[d][1,3]dioxin-4-one derivatives are then subjected to amidation with primary amines to form the desired amide .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient reaction conditions and the development of scalable processes for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole and furan rings can be oxidized under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction can yield dihydrofuran derivatives.

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yl)-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole and furan rings can participate in π-π stacking interactions, while the pyridine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

The compound shares structural motifs with several acetamide-based analogs reported in pharmacopeial literature. Below is a detailed comparison based on substituent variations and inferred pharmacological properties.

Substituent Analysis and Functional Group Impact

Key Structural Differences :
Compound ID Core Structure Substituents Notable Features
Target Compound Benzodioxol-5-yl + Pyridin-3-ylmethyl Furan-3-yl on pyridine Electron-rich aromatic systems; potential for π-π stacking interactions.
Compound e (PF 43(1), 2017) Diphenylhexan-2-yl Amino, hydroxy, 2,6-dimethylphenoxy Polar amino/hydroxy groups enhance solubility; dimethylphenoxy increases lipophilicity .
Compound f (PF 43(1), 2017) Diphenylhexan-2-yl Formamido, hydroxy, 2,6-dimethylphenoxy Formamido group introduces hydrogen-bonding capacity; may affect metabolic stability .
Compound g (PF 43(1), 2017) Diphenylhexan-2-yl Acetamido, hydroxy, 2,6-dimethylphenoxy Acetamido side chain could modulate membrane permeability vs. benzodioxol .
Compound h (PF 43(1), 2017) Oxazinan-6-yl Benzyl, phenoxy Benzyl group enhances lipophilicity; oxazinan ring may influence conformational rigidity .
Hypothetical Property Trends :
  • Lipophilicity : The benzodioxole-furan-pyridine system in the target compound likely exhibits moderate lipophilicity (logP ~2–3), comparable to compounds e–g but lower than compound h (logP ~4–5 due to benzyl groups).
  • Solubility: The pyridine and furan groups may reduce aqueous solubility compared to amino/hydroxy-substituted analogs (e.g., compounds e–f).
  • Metabolic Stability: Benzodioxole rings are prone to oxidative metabolism, whereas the dimethylphenoxy groups in compounds e–g may undergo slower hepatic clearance .

Pharmacological Implications

  • Target Binding: The benzodioxole moiety in the target compound may compete with dimethylphenoxy groups (as in compounds e–g) for hydrophobic binding pockets in enzymes like cytochrome P450 or kinases.
  • Selectivity : The furan-pyridine substituent could confer selectivity for targets requiring smaller aromatic systems, unlike bulkier diphenylhexan backbones in compounds e–g .
Inferred Activity Profile (Theoretical) :
Property Target Compound Compound e Compound g
Calculated logP 2.8 3.1 3.5
Hydrogen Bond Acceptors 6 5 4
Aromatic Rings 3 (benzodioxole, pyridine, furan) 3 (two phenyl, phenoxy) 3 (two phenyl, phenoxy)
Metabolic Hotspots Benzodioxole ring Dimethylphenoxy group Acetamido side chain

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yl)-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}acetamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H17N3O5C_{19}H_{17}N_{3}O_{5} with a molecular weight of 357.35 g/mol. The structure features a benzodioxole moiety, a furan ring, and a pyridine derivative, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzodioxole derivatives. For instance, compounds similar to the target molecule have shown significant cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and C6 (rat glioma) cells. In a study evaluating related compounds, one derivative demonstrated an IC50 value of 12 µM against A549 cells, indicating potent activity .

Table 1: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AA54912
Compound BC615
Compound CNIH/3T3>100

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of DNA synthesis. In vitro studies have shown that treatment with related benzodioxole compounds leads to increased early and late apoptotic cells in cancer lines . The modulation of mitochondrial membrane potential is also a critical factor in its mechanism.

Anti-inflammatory and Antioxidant Properties

In addition to anticancer activity, benzodioxole derivatives have been investigated for their anti-inflammatory and antioxidant properties. The presence of the furan and pyridine rings may contribute to these effects by modulating inflammatory pathways and scavenging free radicals .

Case Study 1: Anticancer Evaluation

A specific derivative of the compound was evaluated for its effects on A549 cells. Results indicated that at a concentration of 12 µM, the compound significantly reduced cell viability while promoting apoptosis through caspase activation pathways .

Case Study 2: In Vivo Studies

In vivo studies using mouse models have shown that related compounds can inhibit tumor growth effectively. The administration of these compounds resulted in reduced tumor sizes compared to control groups, further supporting their potential as anticancer agents .

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